molecular formula C11H6ClN3O3S B3035879 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 338761-46-9

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3035879
CAS No.: 338761-46-9
M. Wt: 295.7 g/mol
InChI Key: SQNRJOXJCCFLBE-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability of various cell types, including cancer cells, by inducing apoptosis or cell cycle arrest . Furthermore, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can alter the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and protein function. For example, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating these pathways, 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione can alter cellular energy production and overall metabolic homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-methanol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the thiadiazole and isoindole-1,3-dione moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(5-chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-9-8(13-14-19-9)5-18-15-10(16)6-3-1-2-4-7(6)11(15)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNRJOXJCCFLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153191
Record name 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338761-46-9
Record name 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338761-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
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2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

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